molecular formula C22H23N3O6 B12760934 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol CAS No. 103255-65-8

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol

Cat. No.: B12760934
CAS No.: 103255-65-8
M. Wt: 425.4 g/mol
InChI Key: HAFRVWZKASCWOI-UHFFFAOYSA-N
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Description

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a piperidinol moiety

Preparation Methods

The synthesis of 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves multiple steps, typically starting with the preparation of the isoindoline core. One common synthetic route includes the condensation of 4-methoxyacetophenone with 2,6-dichlorobenzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The resulting intermediate undergoes further reactions, including nitration and reduction, to introduce the nitro and piperidinol groups, respectively. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as boron hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its antioxidant properties are attributed to the presence of the enolone unit, which can scavenge free radicals . Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar compounds to 1-((2,3-Dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

103255-65-8

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-5-nitro-3H-isoindol-1-one

InChI

InChI=1S/C22H23N3O6/c1-31-17-5-2-14(3-6-17)24-20(13-21(27)23-10-8-16(26)9-11-23)19-12-15(25(29)30)4-7-18(19)22(24)28/h2-7,12,16,20,26H,8-11,13H2,1H3

InChI Key

HAFRVWZKASCWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC(CC4)O

Origin of Product

United States

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